molecular formula C13H13NO3S2 B5300496 N-[3-(allyloxy)phenyl]-2-thiophenesulfonamide

N-[3-(allyloxy)phenyl]-2-thiophenesulfonamide

Cat. No. B5300496
M. Wt: 295.4 g/mol
InChI Key: RUXRLSOUNQHBQC-UHFFFAOYSA-N
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Description

N-[3-(allyloxy)phenyl]-2-thiophenesulfonamide, commonly known as ATS, is a chemical compound with potential applications in scientific research. ATS is a sulfonamide-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ATS is not fully understood. However, it is believed that ATS exerts its effects by inhibiting various enzymes, including carbonic anhydrase. Carbonic anhydrase is involved in the regulation of acid-base balance in the body, and its inhibition can lead to a decrease in pH, which can have various physiological effects.
Biochemical and Physiological Effects:
ATS has been shown to have various biochemical and physiological effects. It has been found to have inhibitory effects on carbonic anhydrase, which can lead to a decrease in pH. Additionally, ATS has been found to have anti-inflammatory properties, which could potentially be useful in the treatment of various inflammatory conditions. ATS has also been shown to have potential anti-cancer properties, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of ATS is its potential applications in scientific research, particularly in the field of medicinal chemistry. ATS has been shown to have inhibitory effects on various enzymes, making it a useful tool for studying enzyme function. Additionally, ATS has been found to have potential anti-cancer properties, which could be useful in the development of new cancer treatments. However, there are also some limitations to the use of ATS in lab experiments. One of the main limitations is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on ATS. One potential direction is the development of new ATS derivatives with improved properties, such as increased potency or decreased toxicity. Another potential direction is the investigation of the anti-cancer properties of ATS, with the aim of developing new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of ATS and its potential applications in various fields of research.
Conclusion:
In conclusion, ATS is a sulfonamide-based compound with potential applications in scientific research. ATS has been synthesized using various methods and has been found to have inhibitory effects on various enzymes, potential anti-cancer properties, and anti-inflammatory properties. While there are some limitations to the use of ATS in lab experiments, there are also several future directions for research on this compound. Overall, ATS is a promising candidate for further research in the field of medicinal chemistry.

Synthesis Methods

The synthesis of ATS has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-allyloxyaniline with thiophene-2-sulfonyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain ATS. Another method involves the reaction of 3-allyloxyaniline with thiophene-2-sulfonyl azide in the presence of a copper catalyst. The resulting compound is then purified using recrystallization to obtain ATS.

Scientific Research Applications

ATS has potential applications in scientific research, particularly in the field of medicinal chemistry. ATS has been shown to have inhibitory effects on various enzymes, including carbonic anhydrase, which plays a crucial role in many physiological processes. ATS has also been shown to have potential anti-cancer properties, making it a promising candidate for cancer treatment. Additionally, ATS has been found to have anti-inflammatory properties, which could potentially be useful in the treatment of various inflammatory conditions.

properties

IUPAC Name

N-(3-prop-2-enoxyphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-2-8-17-12-6-3-5-11(10-12)14-19(15,16)13-7-4-9-18-13/h2-7,9-10,14H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXRLSOUNQHBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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